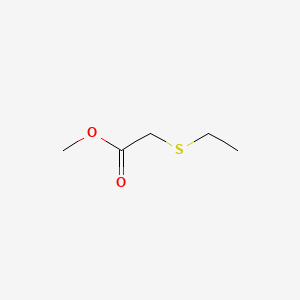

Methyl 2-ethylsulfanylacetate

CAS No.: 20600-64-0

Cat. No.: VC3879866

Molecular Formula: C5H10O2S

Molecular Weight: 134.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 20600-64-0 |

|---|---|

| Molecular Formula | C5H10O2S |

| Molecular Weight | 134.2 g/mol |

| IUPAC Name | methyl 2-ethylsulfanylacetate |

| Standard InChI | InChI=1S/C5H10O2S/c1-3-8-4-5(6)7-2/h3-4H2,1-2H3 |

| Standard InChI Key | HYUFQFLUDXBUOU-UHFFFAOYSA-N |

| SMILES | CCSCC(=O)OC |

| Canonical SMILES | CCSCC(=O)OC |

Introduction

Chemical Identity and Structural Characteristics

Methyl 2-ethylsulfanylacetate belongs to the class of thioesters, featuring a sulfur atom bonded to an ethyl group and an acetate methyl ester. Its molecular formula is inferred as C₅H₁₀O₂S, with a molecular weight of approximately 134.19 g/mol (calculated from atomic weights). The compound’s structure consists of a methyl ester group (–COOCH₃) attached to a carbon chain terminating in an ethylsulfanyl (–SCH₂CH₃) moiety.

Stereoelectronic Properties

The ethylsulfanyl group introduces electron-rich sulfur, influencing reactivity. The thioether linkage (–S–) exhibits weaker polarity compared to oxygen analogs, affecting solubility and intermolecular interactions. Conformational analysis of similar compounds, such as methyl (methylthio)acetate, reveals a gauche preference for the S–C–C–O backbone due to stereoelectronic effects .

Spectroscopic Signatures

While no direct spectroscopic data for Methyl 2-ethylsulfanylacetate is available, analogous compounds provide benchmarks:

-

IR Spectroscopy: Expected C=O stretch at ~1740 cm⁻¹ (ester carbonyl) and C–S stretch near 700 cm⁻¹ .

-

NMR: Methyl ester protons resonate at δ 3.6–3.8 ppm (¹H), while ethylsulfanyl methylene protons appear at δ 2.5–3.0 ppm .

Synthesis and Manufacturing

The synthesis of Methyl 2-ethylsulfanylacetate likely follows established esterification or thiol-ene pathways:

Esterification of 2-(Ethylsulfanyl)acetic Acid

Reacting 2-(ethylsulfanyl)acetic acid with methanol under acidic catalysis (e.g., H₂SO₄) yields the ester:

This method mirrors the production of methyl (methylthio)acetate , with reaction temperatures typically ranging from 60–100°C.

Thiol-Ene Addition

Alternative routes may involve Michael addition of ethanethiol to methyl acrylate, though this pathway risks polysulfide byproducts.

Physicochemical Properties

Extrapolated properties from related compounds include:

Reactivity and Functional Transformations

The compound’s reactivity centers on its ester and thioether groups:

Hydrolysis

Under acidic or basic conditions, the ester hydrolyzes to 2-(ethylsulfanyl)acetic acid:

Rate constants for analogous esters suggest pseudo-first-order kinetics in alkaline media .

Oxidation

The ethylsulfanyl group oxidizes to sulfone derivatives using peroxides or peracids:

This reaction is critical in pharmaceutical intermediates, as seen in sulfone-containing drugs .

Applications in Industry and Research

Flavor and Fragrance Industry

Thioesters like Methyl 2-ethylsulfanylacetate contribute to savory and fruity notes. For instance, ethyl (methylthio)acetate is reported in Durio zibethinus (durian) and Carica papaya , suggesting potential use in tropical flavor formulations.

Organic Synthesis

As a building block, the compound participates in:

-

Nucleophilic acyl substitutions: Thioester exchange reactions for peptide mimics.

-

Cross-coupling reactions: Palladium-catalyzed couplings to introduce sulfur motifs .

Agrochemicals

Sulfur-containing esters serve as precursors for herbicides and fungicides. The ethylsulfanyl group’s lipophilicity enhances membrane permeability in active ingredients .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume